Product packaging for Beta-Amyloid (8-40)(Cat. No.:)

Beta-Amyloid (8-40)

Cat. No.: B1578705
M. Wt: 3459
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (8-40) is a truncated fragment of the full-length Amyloid-Beta peptide, a key protein of profound interest in neuroscience and neurodegenerative disease research. The Amyloid-Beta (Aβ) peptide is derived from the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase enzymes . While the most extensively studied isoforms are Aβ40 and Aβ42, which are pivotal in the amyloid cascade hypothesis of Alzheimer's Disease (AD), the (8-40) fragment offers a unique tool for specific investigative applications . This peptide is instrumental for studying the structure-activity relationship of Aβ peptides, particularly the role of the N-terminal domain. The absence of the first seven amino acids can significantly alter the peptide's aggregation kinetics and oligomer formation compared to full-length Aβ40, providing insights into the core mechanisms of amyloid fibril assembly and stability . Furthermore, Beta-Amyloid (8-40) serves as a critical control or reference agent in experiments designed to dissect the neurotoxic and synaptic damaging properties attributed to various Aβ species, including oligomers and protofibrils . Its application extends to binding studies, where it helps characterize interactions between Aβ and potential therapeutic compounds, cellular receptors like cellular prion protein or nicotinic acetylcholine receptors, and other pathological proteins such as tau . This product is supplied for research purposes and is not intended for any diagnostic or therapeutic use in humans or animals.

Properties

Molecular Weight

3459

sequence

SGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biogenesis and Processing of Amyloid Precursor Protein App Leading to Aβ1 40

Amyloidogenic Pathway and Sequential Proteolysis

The amyloidogenic pathway is a multi-step process involving the enzymatic cleavage of APP by two key proteases: β-secretase and γ-secretase. researchgate.net This pathway ultimately leads to the release of Aβ peptides of varying lengths, including the predominant Aβ1-40 isoform.

Role of β-Secretase (BACE1) Cleavage

The initial step in the amyloidogenic pathway is the cleavage of APP by the β-site APP cleaving enzyme 1 (BACE1), a transmembrane aspartyl protease. BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) that is released into the extracellular space and a membrane-bound C-terminal fragment known as C99. This cleavage is a rate-limiting step in the production of Aβ. BACE1 can cleave APP at two primary sites: the major Glu11 site, which leads to the production of a truncated, non-amyloidogenic C89 fragment, and the minor Asp1 site, which generates the amyloidogenic C99 fragment. Under normal physiological conditions, the cleavage at the Glu11 site is more common.

γ-Secretase Complex Activity and Differential Cleavage

Following the action of BACE1, the C99 fragment is subsequently cleaved by the γ-secretase complex. creative-diagnostics.com This complex is composed of four main proteins: Presenilin (PS1 or PS2), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). openaccessjournals.com The γ-secretase complex exhibits imprecise cleavage activity within the transmembrane domain of C99, leading to the production of Aβ peptides of various lengths, typically ranging from 38 to 43 amino acids. This differential cleavage is responsible for generating both Aβ1-40 and the more aggregation-prone Aβ1-42. The cleavage that produces the shorter Aβ1-40 isoform is thought to occur in the trans-Golgi network, while the longer Aβ1-42 is produced in the endoplasmic reticulum.

Aβ1-40 as a Primary Product vs. Aβ1-42

Under normal physiological conditions, Aβ1-40 is the most abundantly produced Aβ species, constituting approximately 90-95% of all secreted Aβ peptides. harvard.edu In contrast, Aβ1-42, while a minor component (around 5-10%), is considered more pathogenic due to its higher propensity to aggregate and form amyloid plaques. harvard.edu The ratio of Aβ1-42 to Aβ1-40 is a critical factor, and an increase in this ratio is associated with familial forms of Alzheimer's disease. openaccessjournals.com

Non-Amyloidogenic Pathway and Prevention of Aβ Formation

In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway prevents the formation of Aβ peptides. In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage event produces a soluble N-terminal fragment called sAPPα and a membrane-tethered C-terminal fragment known as C83. Since the α-secretase cleavage site is located within the Aβ sequence, it precludes the generation of the full-length Aβ peptide. The C83 fragment can then be further processed by the γ-secretase complex, resulting in the release of a non-toxic p3 peptide.

Intracellular and Extracellular Production and Release of Aβ1-40

The generation of Aβ1-40 occurs in various cellular compartments. The initial cleavage of APP by BACE1 primarily takes place in endosomes after APP is internalized from the cell surface. The subsequent cleavage of the C99 fragment by the γ-secretase complex can occur in different locations, including the endoplasmic reticulum and the trans-Golgi network. Once produced, Aβ1-40 is secreted from the cell into the extracellular space through exocytosis. However, Aβ peptides can also accumulate intracellularly. oup.com Studies have shown that both intracellular and extracellular Aβ production can be influenced by various factors. While Aβ1-40 is the major species found in the extracellular environment and in vascular amyloid deposits, Aβ1-42 is the predominant form in neuronal plaques.

PathwayKey EnzymesInitial APP FragmentFinal ProductsRole in Aβ1-40 Formation
Amyloidogenic β-Secretase (BACE1), γ-SecretaseC99Aβ1-40, Aβ1-42, AICDDirectly produces Aβ1-40
Non-Amyloidogenic α-Secretase, γ-SecretaseC83sAPPα, p3, AICDPrevents Aβ1-40 formation

Structural Dynamics and Aggregation Pathways of Aβ1 40

Monomer Conformation and Early Oligomerization

The initial steps of Aβ1-40 aggregation involve the transition from a soluble monomer to small, soluble oligomers. This process is highly dynamic and influenced by the conformational plasticity of the Aβ1-40 peptide.

Conformational States and Transitions

The Aβ1-40 monomer in solution does not possess a single, stable three-dimensional structure. Instead, it exists as a dynamic ensemble of interconverting conformations. In its soluble state, the peptide primarily adopts random-coil and α-helical conformations. However, under physiological conditions, it has a propensity to form β-sheet structures, which are the hallmark of amyloid fibrils.

Molecular dynamics simulations have revealed that while Aβ1-40 is mostly disordered at the monomeric level, it can transiently form partially helical structures. acs.org These aggregation-prone helical intermediates are considered key to initiating the amyloidogenic cascade. The transition from these helical or random-coil states to β-sheet-rich structures is a critical event in the aggregation pathway. This conformational change is thought to precede or occur concomitantly with the initial aggregation into oligomers.

The conformational ensemble of the Aβ1-40 monomer is influenced by environmental factors such as solvent polarity, pH, and salt concentration. For instance, lower solvent polarity can induce partial helical structures that accelerate fibrillation.

Distinction in Oligomerization Dynamics Between Aβ1-40 and Aβ1-42

While both Aβ1-40 and its more amyloidogenic counterpart, Aβ1-42, are implicated in Alzheimer's disease, they exhibit distinct oligomerization dynamics. Aβ1-42 is known to be more prone to aggregation and forms fibrils more rapidly than Aβ1-40. nih.gov

Several key differences contribute to this distinction:

Oligomer Size Distribution: Discrete molecular dynamics simulations have shown that Aβ1-42 has a higher propensity to form pentameric or hexameric "paranuclei" structures that can then self-associate into larger oligomers. In contrast, Aβ1-40 oligomerization is primarily driven by interactions within the central hydrophobic regions.

Role of C-terminus: The two additional hydrophobic residues (Isoleucine-41 and Alanine-42) at the C-terminus of Aβ1-42 play a crucial role in its aggregation. bmbreports.org This region is critical for the formation of the S-shaped fibril topology characteristic of Aβ1-42, which is distinct from the C-shaped conformation of Aβ1-40 fibrils. bmbreports.org The C-terminal region is more dominant in driving Aβ1-42 oligomerization.

Dimer Conformation: Simulations indicate that the Aβ1-42 dimer has a higher propensity to form β-strands at the central hydrophobic core and the C-terminus compared to the Aβ1-40 dimer. The free energy landscape of the Aβ1-42 dimer is also more complex.

Rate of Oligomer Formation: Experimental studies have shown that fresh solutions of Aβ1-42 rapidly form soluble oligomers, whereas Aβ1-40 solutions require a longer incubation period to produce oligomers. acs.org

Table 1: Key Distinctions in Oligomerization Dynamics between Aβ1-40 and Aβ1-42

Feature Aβ1-40 Aβ1-42
Aggregation Propensity Less prone to aggregation. nih.gov More prone to aggregation. nih.gov
Predominant Oligomerization Driver Interactions in the central hydrophobic core. Interactions involving the C-terminal region.
Characteristic Fibril Structure C-shaped conformation. bmbreports.org S-shaped conformation. bmbreports.org
Dimer β-strand Propensity Lower propensity for β-strand formation. Higher propensity for β-strand formation in the central and C-terminal regions.
Oligomer Formation Rate Slower formation of soluble oligomers. acs.org Rapid formation of soluble oligomers. acs.org

Fibril Formation and Elongation Mechanisms

Following the initial oligomerization, Aβ1-40 aggregates further to form mature amyloid fibrils. This process is characterized by specific kinetic and structural features.

Nucleation and Growth Kinetics

The fibrillization of Aβ1-40 follows a nucleation-dependent polymerization mechanism. This process is typically characterized by a sigmoidal curve with a lag phase, a rapid growth phase, and a saturation phase. researchgate.net

Nucleation (Lag Phase): This is the rate-limiting step where a small number of monomers associate to form a thermodynamically unfavorable, unstable nucleus. researchgate.netnih.gov The formation of this critical nucleus is a stochastic event, meaning there can be significant variation in the lag time between seemingly identical samples. nih.gov

Growth (Elongation Phase): Once a stable nucleus is formed, it acts as a template for the rapid addition of monomers, leading to the elongation of the fibril. researchgate.netnih.gov This elongation is a much more favorable process than nucleation. researchgate.net The rate of elongation is dependent on the concentration of monomeric Aβ1-40. nih.gov

The mechanism of monomer addition to the growing fibril has been a subject of investigation. One proposed model is the "dock-lock" mechanism, where a monomer first reversibly binds ("docks") to the fibril end and then undergoes a conformational rearrangement to "lock" into the stable fibril structure. escholarship.org

Structural Polymorphism of Aβ1-40 Fibrils

A striking feature of Aβ1-40 is its ability to form a variety of structurally distinct fibril morphologies, a phenomenon known as polymorphism. umassmed.edu These polymorphs can coexist within the same sample, even when formed under identical conditions.

The structural differences between polymorphs can manifest in several ways:

Variations in the number of protofilaments.

Differences in the arrangement of protofilaments.

Different conformations of the Aβ1-40 peptide within the fibril.

This polymorphism implies that for the same peptide sequence, many different patterns of intermolecular and intramolecular interactions are possible, leading to a diverse energy landscape of fibril structures. umassmed.edunih.gov This is in stark contrast to the folding of native proteins, which typically results in a single, well-defined conformation. umassmed.edu

The specific polymorphs of Aβ1-40 that are formed can be influenced by the conditions under which aggregation occurs. researchgate.net Even subtle changes in the assembly environment can lead to the formation of different fibril structures. nih.gov

Factors that have been shown to influence Aβ1-40 fibril polymorphism include:

Incubation Conditions: Different incubation conditions can produce different ensembles of Aβ1-40 fibril morphologies.

Presence of Exogenous Materials: Surfaces can direct the formation of specific polymorphs. For example, surface-functionalized mesoporous silicas have been shown to produce distinct populations of Aβ1-40 fibril polymorphs depending on the surface chemistry. Hydrophobic surfaces, in particular, can accelerate aggregation kinetics and lead to fibrils with different structural characteristics compared to those formed in solution alone.

Seeding: The structure of the initial "seed" fibril can template the structure of the newly formed fibrils, a phenomenon known as structural inheritance. researchgate.net

Molecular Basis of Polymorphic Structures

At the molecular level, Aβ(1-40) fibril polymorphs can differ in the conformation of non-β-strand segments and the specific quaternary contacts between subunits. capes.gov.brnih.gov However, a common feature across different polymorphs is the presence of in-register parallel β-sheets, constructed from nearly the same β-strand segments. pnas.orgcapes.gov.brnih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) has been instrumental in revealing these atomic-level details. For instance, studies have identified two distinct morphologies for Aβ(1-40) fibrils: one with a periodically twisted appearance and another with a striated ribbon morphology. pnas.orgcapes.gov.br

The structural flexibility of Aβ peptides, which are classified as intrinsically disordered proteins (IDPs), is a key factor enabling this polymorphism. Even subtle changes in the environment or preparation protocols can lead to the formation of distinct aggregate species. This inherent flexibility allows the peptide to explore a rugged energy landscape and settle into various energetically favorable, yet structurally heterogeneous, conformations. plos.org

Computational modeling and molecular dynamics simulations have further elucidated the principles governing polymorphic structures. plos.org These studies suggest that Aβ globulomers, a type of oligomeric aggregate, can be organized by dynamic dimeric subunits with a hydrophobic core formed by the C-terminal residues. plos.org This organization maximizes peptide-peptide association while optimizing solvation, leading to high structural stability. plos.org

The existence of these polymorphic structures has significant biological implications, as different fibril strains can exhibit varying levels of cellular toxicity and propagation characteristics. Understanding the molecular basis of this polymorphism is therefore crucial for deciphering the mechanisms of amyloid pathology.

Interaction with Lipid Bilayers and Membrane Mimics

The interaction of Aβ(1-40) with lipid membranes is a critical event in its aggregation process and is implicated in the mechanisms of neurotoxicity. Cellular membranes can act as surfaces that concentrate Aβ peptides, thereby accelerating their aggregation and influencing the resulting fibril structures. mdpi.comnih.gov

Adsorption and Penetration Mechanisms

The initial interaction between Aβ(1-40) and lipid bilayers often involves the adsorption of monomers or small oligomers onto the membrane surface. mdpi.com This process is influenced by the physicochemical properties of both the peptide and the membrane. Aβ(1-40) is an amphipathic molecule, allowing it to interact with both the hydrophilic headgroups and the hydrophobic core of the lipid bilayer.

The charge of the lipid headgroups plays a significant role in the initial binding. Aβ(1-40) has been shown to interact strongly with negatively charged lipids. mdpi.com Adsorption is more likely to occur on negatively charged surfaces, while neutral membranes are more prone to peptide insertion. This suggests that electrostatic interactions are a dominant force in mediating the initial membrane association. mdpi.com

Following adsorption, Aβ(1-40) can penetrate the lipid bilayer. The extent of penetration can vary, with some studies suggesting that the peptide may remain primarily on the surface while others indicate partial insertion into the hydrophobic core. acs.org The fragment Aβ(1-28) tends to interact with the hydrophilic portion of the membrane, whereas the more hydrophobic Aβ(25-40) fragment is more likely to locate within the hydrophobic core, disrupting phospholipid packing.

The physical state of the membrane also influences these interactions. Fluid-phase membranes have been shown to bind Aβ and exhibit greater penetration compared to gel-phase membranes, leading to more significant membrane defects. The interaction mechanisms can be summarized in a multi-step process:

Adsorption: Small oligomers of Aβ(1-40) initially bind to the polar head groups of the lipids. mdpi.com

Nucleation: At a critical concentration, the adsorbed peptides begin to aggregate on the membrane surface. mdpi.com

Penetration/Insertion: Following nucleation, the peptide aggregates can penetrate or insert into the lipid bilayer. mdpi.com

This interaction can lead to various disruptive effects on the membrane, including alterations in fluidity, thickness, and the formation of pores or channels. acs.org

Influence on Fibrillization Kinetics and Structural Heterogeneity

The presence of lipid bilayers significantly modulates the fibrillization kinetics of Aβ(1-40). Membranes can act as catalytic surfaces, accelerating the nucleation phase of aggregation. However, the specific effect on kinetics is highly dependent on the composition and physical properties of the membrane. mdpi.com

The interaction with lipid membranes also influences the structural polymorphism of the resulting Aβ(1-40) fibrils. mdpi.com Fibrils formed in the presence of membrane-like environments can exhibit different structures compared to those formed in aqueous solution. mdpi.com This suggests that the membrane provides a distinct environment that favors the formation of specific fibril polymorphs. mdpi.com For example, Aβ(1-40) fibrils grown in the presence of a phosphatidylcholine/phosphatidylglycerol bilayer share similar structural features with fibrils formed in the presence of rSPMs. nih.gov This indicates that membranes can guide the fibrillization process towards biologically relevant structures. mdpi.com

The presence of specific lipids, such as the ganglioside GM1, can potentiate the effect of Aβ(1-40) on membrane structure, inducing the formation of non-lamellar lipid phases. nih.govwhiterose.ac.uk The interaction between Aβ(1-40) and GM1 is specific and facilitates the peptide's disruptive effects on the bilayer. nih.govwhiterose.ac.uk

The table below summarizes findings from various studies on the influence of different membrane compositions on Aβ(1-40) fibrillization.

Membrane ModelKey FindingsReference
Dimyristoylphosphatidylcholine (DMPC) Bilayers Aβ(1-40) strongly perturbs the bilayer structure, forming a non-lamellar, likely micellar, phase. nih.gov
DMPC with GM1 Ganglioside GM1 potentiates the disruptive effect of Aβ(1-40), leading to the formation of lamellar, hexagonal, and non-oriented lipid phases. nih.govwhiterose.ac.uk
Rat Synaptic Plasma Membranes (rSPMs) Decelerates the nucleation process of Aβ(1-40) fibrillation compared to aqueous solution and influences the resulting fibril structure. nih.gov
Fluid-Phase Liposomes Enhance the fibrillation kinetics of Aβ(1-40) compared to solid-phase membranes.
Small Liposomes (≤50 nm) Accelerate the fibrillation of Aβ(1-40) by promoting nucleation. nih.gov
Phosphatidylcholine/Phosphatidylglycerol Bilayers Promote the formation of Aβ(1-40) fibrils with specific structural features similar to those formed with rSPMs. nih.gov

These findings highlight the complex and multifaceted role of lipid membranes in the aggregation of Aβ(1-40), influencing both the speed of fibril formation and the final structural characteristics of the aggregates.

Aβ1 40 Clearance and Degradation Mechanisms

Enzymatic Degradation Pathways

A variety of proteases, collectively known as amyloid-degrading enzymes (ADEs), are responsible for the enzymatic breakdown of Aβ1-40. biomolther.org These enzymes cleave the peptide at specific sites, generating smaller, non-toxic fragments that are more easily cleared from the brain.

Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most extensively studied and significant enzymes involved in Aβ degradation. nih.govpnas.org

Neprilysin (NEP): A zinc metalloendopeptidase, NEP is primarily located on the plasma membrane of neurons and is considered a major Aβ-degrading enzyme in the brain. nih.govacs.org Studies using NEP-deficient mice have demonstrated a significant impairment in the degradation of both Aβ1-40 and Aβ1-42, leading to their accumulation. scispace.com Conversely, increasing NEP levels in the brain of animal models has been shown to reduce amyloid plaque burden. scispace.com NEP degrades both monomeric and oligomeric forms of Aβ.

Insulin-Degrading Enzyme (IDE): While initially known for its role in insulin (B600854) metabolism, IDE is also a key player in Aβ clearance. pnas.org It is a thiol-dependent metalloendopeptidase found in the cytosol, on the cell surface, and in the extracellular space. scispace.com IDE primarily degrades soluble, monomeric forms of Aβ. pnas.org Evidence from IDE knockout mice shows a significant increase in cerebral Aβ levels, confirming its crucial role in Aβ homeostasis. pnas.org

EnzymeLocationSubstrate PreferenceImpact of Deficiency
Neprilysin (NEP) Plasma membrane of neuronsMonomeric and oligomeric AβIncreased Aβ1-40 and Aβ1-42 levels
Insulin-Degrading Enzyme (IDE) Cytosol, cell surface, extracellular spaceSoluble, monomeric AβIncreased cerebral Aβ levels

Other important metalloendopeptidases also contribute to the breakdown of Aβ1-40.

Angiotensin-Converting Enzyme (ACE): ACE, known for its role in blood pressure regulation, can also cleave Aβ1-40 into smaller, less toxic fragments. mdpi.commdpi.com Specifically, ACE cleaves Aβ1-40 between Asp7 and Ser8. Overexpression of ACE in the brains of animal models has been shown to alleviate amyloid pathology. mdpi.com

Endothelin-Converting Enzyme (ECE): ECE exists in two main isoforms, ECE-1 and ECE-2, both of which can degrade Aβ peptides. nih.gov ECE-1, a homolog of NEP, cleaves Aβ at multiple sites, significantly reducing its concentration. mdpi.com ECE-2, which is localized in secretory compartments, also plays a role in Aβ degradation, as evidenced by increased Aβ1-40 and Aβ1-42 levels in ECE-2 knockout mice.

EnzymeCleavage Site/ActionImpact of Overexpression/Activity
Angiotensin-Converting Enzyme (ACE) Cleaves Aβ1-40 between Asp7-Ser8Alleviates amyloid pathology in animal models
Endothelin-Converting Enzyme (ECE) Cleaves Aβ at multiple sitesReduces Aβ concentration

Intracellular degradation of Aβ1-40 also occurs through two major cellular machinery pathways: the lysosomal and proteasomal systems.

Lysosomal Degradation: Aβ can be internalized by cells through endocytosis and subsequently degraded within lysosomes, which contain a variety of acidic proteases, including cathepsins. mdpi.comdiva-portal.org However, the efficiency of this pathway can be compromised. For instance, the accumulation of Aβ1-42, which is more prone to aggregation than Aβ1-40, can lead to lysosomal membrane leakage and cellular damage. Fibrillar forms of Aβ1-40 have also shown resistance to degradation by lysosomal enzymes. acs.org

Proteasomal Degradation: The ubiquitin-proteasome system (UPS) is primarily responsible for the degradation of misfolded and damaged proteins. While it has been reported that the proteasome can degrade soluble tau protein, its role in Aβ degradation is more complex. Some studies suggest that Aβ can be degraded by the proteasome, while others indicate that Aβ oligomers can actually inhibit proteasome activity, leading to a feedback loop of protein accumulation. Inhibition of the proteasome has been shown to increase the secretion of Aβ1-40 in some cell models. researchgate.net

Several other proteases contribute to the clearance of Aβ1-40.

Cathepsins: These are proteases found predominantly in lysosomes. Cathepsin B, a cysteine protease, has been shown to degrade Aβ peptides. diva-portal.org It can cleave Aβ1-42 to generate shorter, less toxic fragments, including Aβ1-40.

Glutamate Carboxypeptidase II (GCPII): This enzyme has been identified as another peptidase capable of degrading Aβ. biomolther.orgnih.gov GCPII cleaves both Aβ1-40 and Aβ1-42 at their C-termini, producing smaller, non-toxic fragments. nih.gov It can also degrade soluble oligomers and fibrils. nih.gov Inhibition of GCPII in animal models has been shown to increase cerebral Aβ levels, highlighting its physiological role in Aβ clearance. nih.gov

Lysosomal and Proteasomal Pathways

Cellular Clearance Mechanisms

In addition to enzymatic degradation, the clearance of Aβ1-40 is also mediated by cellular uptake and removal, primarily by glial cells in the brain. nih.gov

Microglia, the resident immune cells of the central nervous system, play a crucial role in clearing Aβ from the brain through phagocytosis. biotechnology.kiev.ua

Recognition and Uptake: Microglia can recognize and engulf fibrillar forms of Aβ. This process is mediated by a variety of cell surface receptors. biotechnology.kiev.ua Upon activation by Aβ, microglia can internalize the peptide for subsequent degradation.

Dysfunction in Disease: While microglia are capable of phagocytosing Aβ, their effectiveness can be impaired. In some contexts, factors like high-mobility group box protein-1 (HMGB1) can inhibit the degradation of Aβ40 within microglia, potentially contributing to the progression of amyloid pathology. Furthermore, some therapeutic agents have been shown to reduce microglial phagocytosis of Aβ. plos.org Studies in animal models have shown that inducing Aβ1-40 can lead to an increase in the number of phagocytic microglia. biotechnology.kiev.ua

Transcytosis Across Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of substances across the BBB is a critical process for maintaining the delicate homeostasis of the brain microenvironment. One of the key mechanisms for the clearance of Beta-Amyloid (Aβ) peptides, including Aβ1-40, from the brain is through transcytosis across the BBB. This process involves the transport of Aβ from the brain's interstitial fluid (ISF) into the bloodstream.

Receptor-mediated transcytosis is a significantly faster clearance pathway compared to the bulk flow of interstitial fluid. mdpi.com Studies using in vitro models of the human BBB have demonstrated that the transcytosis of Aβ1-40 is a time- and temperature-dependent process. jci.org It occurs asymmetrically, favoring transport from the brain side (apical) to the blood side (basolateral). jci.org This directional transport is crucial for the net efflux of Aβ1-40 from the brain.

Disruptions in the intricate trafficking of Aβ at the BBB can lead to its accumulation within the brain parenchyma and the BBB endothelium itself, potentially compromising the integrity and function of the barrier. biorxiv.org The transport function of the BBB is therefore essential for maintaining normal, healthy levels of Aβ in the brain.

Role of Specific Receptors (e.g., LRP1) in Aβ1-40 Transport

The transport of Aβ1-40 across the blood-brain barrier is not a passive process but is mediated by specific receptors on the surface of the brain's endothelial cells. Among these, the low-density lipoprotein receptor-related protein 1 (LRP1) has been identified as a principal receptor responsible for the efflux of Aβ from the brain to the periphery. mdpi.combiomolther.org

LRP1 is a large endocytic receptor that binds to a wide variety of ligands, including Aβ. It facilitates the removal of Aβ from the brain through endocytosis and subsequent transcytosis across the endothelial cells of the BBB. researchgate.net Research has shown that LRP1 can bind to both Aβ1-40 and Aβ1-42, targeting them for either cellular degradation or transport out of the brain. en-journal.org The efficiency of this transport can be isoform-specific, with studies indicating that Aβ1-40 is cleared more rapidly across the BBB via LRP1 than the more aggregation-prone Aβ1-42. biomolther.org For instance, LRP1 has been shown to transport Aβ1-40 through the BBB at a rate six times faster than ISF bulk flow. mdpi.com

The significance of LRP1 in Aβ clearance is underscored by findings that reduced levels of LRP1 in the brains of Alzheimer's disease patients have been consistently observed. researchgate.net In animal models, the selective deletion of LRP1 in brain endothelial cells leads to a significant reduction in the brain efflux of Aβ, resulting in elevated soluble brain Aβ levels and aggravated cognitive deficits. This highlights the critical role of endothelial LRP1 in systemic Aβ elimination.

While LRP1 is a key player in Aβ efflux, other receptors are also involved in the transport of Aβ at the BBB. The Receptor for Advanced Glycation End products (RAGE) has been shown to mediate the influx of Aβ from the circulation into the brain. jci.org The balance between LRP1-mediated efflux and RAGE-mediated influx is a crucial determinant of Aβ homeostasis in the brain.

ReceptorFunction in Aβ1-40 TransportLocationKey Findings
LRP1 (Low-density lipoprotein receptor-related protein 1) Mediates efflux (transport out of the brain)Brain endothelial cells, neurons, glial cellsTransports Aβ1-40 across the BBB much faster than bulk flow. mdpi.com Reduced expression is linked to Aβ accumulation. researchgate.net
RAGE (Receptor for Advanced Glycation End products) Mediates influx (transport into the brain)Brain endothelial cellsInvolved in the binding and transcytosis of Aβ1-40 from the blood to the brain. jci.org
P-glycoprotein (P-gp) Efflux pumpBrain endothelial cellsAn important transporter of Aβ out of the brain. mdpi.com
LRP2 (Megalodon) In combination with clusterin (ApoJ), regulates Aβ clearance across the BBB.Epithelial cells of the blood-CSF barrierForms a complex to regulate Aβ clearance. en-journal.org

Glymphatic System and Aβ1-40 Clearance

The glymphatic system is a recently discovered macroscopic waste clearance system that utilizes a unique network of perivascular channels, formed by astroglial cells, to facilitate the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF). en-journal.org This system plays a significant role in removing soluble proteins and other waste products from the central nervous system, including Aβ. explorationpub.com

Direct evidence for the role of the glymphatic system in Aβ clearance comes from studies where fluorescently-tagged or radiolabeled Aβ1-40 was injected into the brains of mice. explorationpub.comnih.gov These studies observed the rapid clearance of Aβ1-40 from the brain along the glymphatic paravenous efflux pathway. explorationpub.comnih.gov

The function of the glymphatic system is heavily dependent on the presence of aquaporin-4 (AQP4) water channels on the endfeet of astrocytes. mdpi.com In mice lacking the AQP4 gene, a significant reduction in CSF fluid flux through the brain parenchyma and a corresponding 55% reduction in the clearance of injected Aβ1-40 were observed. nih.gov This demonstrates the critical role of AQP4 channels in glymphatic-mediated Aβ clearance.

Dysfunction of the glymphatic system is increasingly being implicated in the pathogenesis of neurodegenerative diseases. en-journal.org A decline in glymphatic function, which can occur with aging, is thought to precede the accumulation of Aβ in the brain. mdpi.com

FactorRole in Glymphatic Clearance of Aβ1-40Supporting Evidence
Cerebrospinal Fluid (CSF) Influx CSF enters the brain along periarterial spaces, mixing with ISF to clear waste.Fluorescent tracers in CSF rapidly enter the brain along cortical pial arteries. nih.gov
Interstitial Fluid (ISF) Exchange Convective flow of ISF carries soluble Aβ to perivenous drainage pathways.Facilitates the clearance of interstitial solutes. nih.gov
Aquaporin-4 (AQP4) Channels Water channels on astrocytes essential for CSF-ISF exchange.AQP4 knockout mice show a ~65% reduction in CSF fluid flux and a 55% reduction in Aβ clearance. nih.gov
Paravenous Efflux Aβ and other waste products are cleared from the brain along paravenous spaces.Injected fluorescent Aβ1-40 is rapidly cleared along this pathway in wild-type mice. explorationpub.com

Molecular and Cellular Mechanisms of Aβ1 40 Interaction and Dysfunction

Interaction with Cellular Membranes and Pore Formation

Aβ(1-40) peptides have a pronounced ability to interact with and disrupt cellular membranes. This interaction is a critical early event in its pathological cascade. The peptide can bind to the surface of membranes and insert itself into the lipid bilayer, leading to significant alterations in membrane properties and function. mdpi.comresearchgate.net

One of the key consequences of this interaction is the formation of pore-like structures. mdpi.comarxiv.org These pores are essentially channels that span the membrane, allowing for the unregulated passage of ions. mdpi.comwikipedia.org The formation of these channels is influenced by the lipid composition of the membrane, with a higher affinity observed for membranes containing anionic lipids. mdpi.commdpi.com

The interaction of Aβ(1-40) with membranes is a multifaceted process driven by both electrostatic and hydrophobic forces. mdpi.com The peptide can initially associate with the membrane surface and subsequently aggregate, a process that can be catalyzed by the membrane environment itself. mdpi.com This aggregation can lead to various forms of membrane damage, including the formation of stable transmembrane pores. mdpi.com

Table 1: Mechanisms of Aβ(1-40)-Induced Membrane Disruption
MechanismDescriptionKey Factors
Pore FormationAβ(1-40) oligomers insert into the lipid bilayer, forming ion-permeable channels. mdpi.comarxiv.orgwikipedia.orgAnionic lipids, peptide concentration, oligomeric state. mdpi.com
Membrane ThinningAssociation of Aβ(1-40) with membrane lipids can lead to a decrease in membrane thickness. Lipid composition, particularly the presence of anionic lipids.
Alteration of FluidityOligomeric forms of Aβ(1-40) can decrease membrane fluidity. Peptide aggregation state.

The "ion channel hypothesis" posits that Aβ peptides, including Aβ(1-40), can form aberrant ion channels in cellular membranes, leading to a disruption of ion homeostasis, particularly that of calcium (Ca2+). wikipedia.org This hypothesis is supported by evidence showing that Aβ(1-40) can form cation-selective channels in artificial lipid bilayers. These channels are often poorly regulated and allow for an excessive influx of Ca2+ into the neuron. wikipedia.org

This unregulated entry of Ca2+ is a critical event in Aβ-induced neurotoxicity. Elevated intracellular Ca2+ levels can trigger a number of detrimental downstream pathways, including the activation of apoptotic cascades and the generation of reactive oxygen species, ultimately leading to neuronal cell death. The formation of these calcium-permeable pores is considered a common mechanism of cellular degeneration induced by amyloid proteins.

Beyond the formation of discrete pores, Aβ(1-40) can cause more generalized damage to the cell membrane, leading to increased permeability and a loss of structural integrity. researchgate.netarxiv.org This can occur through a "carpeting" effect, where the peptides coat the surface of the membrane, or a "detergent-like" action that solubilizes the membrane. researchgate.net

Studies have shown that Aβ(1-40) can increase the fluidity of the membrane, making it more susceptible to leakage. This permeabilization allows for the leakage of ions and other small molecules across the membrane, further disrupting cellular homeostasis. arxiv.org The extent of membrane damage is often correlated with the oligomerization state of the peptide, with smaller, soluble oligomers being particularly potent in causing membrane permeabilization. researchgate.net

Ion Channel Hypothesis and Calcium Dyshomeostasis

Synaptic Dysfunction and Plasticity Impairment

Aβ(1-40) has been shown to modulate the function of several key neurotransmitter systems, most notably the glutamatergic and cholinergic systems. nih.gov In the glutamatergic system, Aβ can disrupt the function of N-methyl-D-aspartate (NMDA) and AMPA receptors, which are critical for synaptic plasticity. nih.gov This disruption can lead to an imbalance in excitatory neurotransmission and contribute to the cognitive deficits seen in Alzheimer's disease.

With regard to the cholinergic system, Aβ(1-40) can interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. This interaction can be complex, with some studies suggesting an inhibitory effect on neurotransmitter release. nih.gov For instance, Aβ(1-40) has been shown to inhibit the release of dopamine (B1211576) evoked by both nicotinic and muscarinic receptor activation. nih.gov

Table 2: Effects of Aβ(1-40) on Neurotransmitter Systems
Neurotransmitter SystemReceptor/Transporter AffectedObserved Effect
GlutamatergicNMDA and AMPA receptors nih.govDisruption of receptor function, leading to impaired synaptic plasticity. nih.gov
Cholinergicα7-nicotinic acetylcholine receptors Inhibition of neurotransmitter release (e.g., dopamine). nih.gov
GABAergicIndirect effects secondary to glutamatergic and cholinergic modulation. urosario.edu.coPotential for imbalance in excitatory/inhibitory transmission. urosario.edu.co

Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that are widely considered to be the cellular basis of learning and memory. Aβ(1-40) has been shown to have a detrimental effect on both of these processes.

Numerous studies have demonstrated that Aβ(1-40) can inhibit LTP. This inhibition prevents the strengthening of synapses that is necessary for the formation of new memories. The mechanism behind this inhibition is thought to involve the disruption of NMDA receptor function and the subsequent signaling cascades.

A persistent assault by Aβ(1-40) on synapses ultimately leads to their physical loss. mdpi.com This synaptic degeneration is a major contributor to the cognitive decline and brain atrophy observed in Alzheimer's disease. mdpi.com Soluble Aβ oligomers are particularly effective at inducing synaptic loss. mdpi.com

The accumulation of Aβ plaques can also physically interfere with cell-to-cell communication. These plaques can disrupt the normal flow of neurotransmitters and other signaling molecules, further isolating neurons and contributing to the breakdown of neural circuits. This interference, coupled with the direct toxic effects of soluble Aβ on synapses, creates a vicious cycle that accelerates the neurodegenerative process.

Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Mitochondrial Dysfunction and Bioenergetic Impairment

Beta-amyloid (Aβ) 1-40 is implicated in mitochondrial dysfunction, a key factor in the pathogenesis of Alzheimer's disease (AD). This dysfunction manifests as impaired energy metabolism, increased production of reactive oxygen species (ROS), and disruptions in mitochondrial structure and dynamics.

Aβ1-40 directly impacts the mitochondrial respiratory chain, leading to reduced respiratory function and decreased ATP synthesis. researchgate.net Research has shown that Aβ1-40 can be imported into mitochondria, where it interacts with components of the electron transport chain (ETC).

One of the primary targets of Aβ1-40 is cytochrome c oxidase (complex IV) of the ETC. Inhibition of complex IV disrupts the flow of electrons, impairing the generation of the mitochondrial membrane potential (ΔΨm) necessary for ATP production. Studies on mitochondria isolated from the neocortex and hippocampus of olfactory bulbectomized (OBX) mice, a model for sporadic AD, revealed significantly reduced NADH oxidation rates and decreased cytochrome c oxidase activity, which correlated with high levels of soluble Aβ1-40. This impairment of the respiratory chain leads to a decrease in the mitochondrial membrane potential.

Furthermore, Aβ1-40 has been shown to interact with ATP synthase (complex V), the enzyme responsible for the final step of ATP production. Specifically, Aβ can physically interact with the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of ATP synthase, leading to a reduction in its activity and a subsequent decrease in ATP levels. aging-us.com This interaction not only curtails energy production but also increases the generation of ROS. In some cellular models of early AD, while Aβ1-40 levels are significantly increased, ATP levels are correspondingly decreased.

The table below summarizes key research findings on the effects of Aβ1-40 on mitochondrial respiratory function and ATP levels.

Model System Key Findings Reference
Olfactory Bulbectomized (OBX) MiceReduced NADH oxidation, decreased cytochrome c oxidase (Complex IV) activity, and lower mitochondrial membrane potential correlated with high levels of soluble Aβ1-40.
Cultured NeuronsAβ1-40 depletes ER Ca2+, leading to mitochondrial membrane depolarization.
SH-SY5Y-APP695 Cells (Early AD Model)Significantly decreased ATP levels and respiration compared to control cells.
Brain MitochondriaPhysical interaction between Aβ and the OSCP subunit of ATP synthase reduces its activity. aging-us.com
Thy1-APP751SL MiceReduced activity of complex IV and decreased mitochondrial membrane potential. ATP levels were also significantly reduced in some studies.

The accumulation of Aβ1-40 within mitochondria is a significant source of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). This increased ROS generation is a direct consequence of the impaired electron transport chain. When the flow of electrons is inhibited, electrons can leak and react with molecular oxygen to form superoxide (B77818) radicals, a primary type of ROS. researchgate.net This process can lead to a vicious cycle, where oxidative stress can further damage mitochondrial components, including lipids, proteins, and mitochondrial DNA, exacerbating mitochondrial dysfunction.

Metal ion dyshomeostasis is intricately linked with Aβ1-40-induced oxidative stress. dtu.dkresearchgate.net Metal ions such as copper (Cu), iron (Fe), and zinc (Zn) are essential for normal brain function, but their dysregulation can be toxic. researchgate.net Aβ peptides, including Aβ1-40, can bind to these metal ions. researchgate.net The interaction between Aβ1-40 and redox-active metal ions like Cu(II) and Fe(III) can catalyze the production of highly reactive hydroxyl radicals through Fenton-like reactions. mdpi.com This contributes significantly to the oxidative damage observed in AD.

Furthermore, metal ion dyshomeostasis can influence the aggregation of Aβ1-40. For instance, increased concentrations of zinc and copper within the synapse may promote Aβ aggregation. mdpi.com The Aβ1-40 peptide itself can also interact with Aβ-binding alcohol dehydrogenase (ABAD), a mitochondrial enzyme. This interaction inhibits NAD production, leading to decreased Complex IV activity, ROS accumulation, and reduced ATP levels.

The table below summarizes the key findings on Aβ1-40-induced oxidative stress and its relationship with metal ion dyshomeostasis.

Finding Mechanism Reference
Increased ROS ProductionImpaired electron transport chain function due to Aβ1-40 leads to electron leakage and formation of superoxide radicals. researchgate.net
Lipid PeroxidationIncreased ROS levels lead to the oxidation of mitochondrial membrane lipids, impairing membrane function.
Metal Ion-Catalyzed ROS GenerationAβ1-40 binds to redox-active metals like copper and iron, facilitating the production of hydroxyl radicals via Fenton-like reactions. mdpi.com
Aβ-ABAD InteractionThe binding of Aβ to ABAD within mitochondria leads to increased ROS production and decreased ATP levels.
Promotion of Aβ AggregationDysregulated metal ions, such as zinc and copper, can promote the aggregation of Aβ1-40. mdpi.com

Effects on Respiratory Function and ATP Levels

Neuroinflammation and Glial Cell Activation

Aβ1-40 is a potent activator of neuroinflammatory pathways, primarily through its interaction with glial cells, including microglia and astrocytes. This activation leads to the release of various inflammatory mediators that contribute to neuronal damage. amegroups.org

Microglia, the resident immune cells of the central nervous system, are activated in response to Aβ deposition. Fibrillar forms of Aβ1-40 can bind to receptors on the microglial cell surface, such as Toll-like receptor 2 (TLR2), triggering a pro-inflammatory response. This activation leads to a change in microglial morphology and an increase in their phagocytic activity, which can be a double-edged sword: while it can help clear Aβ deposits, it also promotes the release of pro-inflammatory molecules. In animal models, Aβ1-40 has been shown to increase the proportion of phagocytic microglia with upregulated endocytic activity and increased oxidative metabolism.

Astrocytes, another type of glial cell, also play a crucial role in the inflammatory response to Aβ1-40. The presence of Aβ1-40 induces reactive astrogliosis, a state characterized by the hypertrophy and proliferation of astrocytes. researchgate.net Injecting Aβ1-40 into the brains of rats has been shown to cause a significant increase in the size and number of astrocytes, as well as an increased intensity of glial fibrillary acidic protein (GFAP), a marker of astrogliosis. researchgate.net Activated astrocytes can release pro-inflammatory cytokines, further contributing to the neuroinflammatory environment. csic.es

Glial Cell Type Response to Aβ1-40 Key Research Findings Reference
MicrogliaActivation, Phagocytosis, Pro-inflammatory mediator releaseFibrillar Aβ1-40 activates microglia via TLR2. Aβ1-40 increases the number of phagocytic microglia and their oxidative metabolism.
AstrocytesReactive Astrogliosis (hypertrophy and proliferation)Injection of Aβ1-40 in rats leads to increased astrocyte size, number, and GFAP expression. researchgate.net Aβ1-40 induces the production of pro-inflammatory cytokines by astrocytes. csic.es researchgate.netcsic.es

The activation of microglia and astrocytes by Aβ1-40 results in the release of a variety of pro-inflammatory cytokines and chemokines. These signaling molecules amplify the inflammatory response and contribute to neuronal dysfunction and death. aai.orgamegroups.cn

Studies using human monocytic THP-1 cells, a model for microglia, have demonstrated that Aβ1-40 at physiological concentrations increases the mRNA expression of several cytokines and chemokines. aai.org These include the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as the chemokines Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-8 (IL-8), and Macrophage Inflammatory Protein-1beta (MIP-1β). aai.org The release of these molecules can create a neurotoxic environment. For example, TNF-α released from Aβ-stimulated microglia can induce neuronal apoptosis.

Similarly, exposure of cultured human brain endothelial cells to Aβ1-40 upregulates the expression of inflammatory genes for IL-1β and Interleukin-6 (IL-6). amegroups.orgamegroups.cn This suggests that the cerebral microvasculature also contributes to the pro-inflammatory milieu in AD. amegroups.cn

Cytokine/Chemokine Cell Source (in response to Aβ1-40) Effect Reference
TNF-αMicroglia/MonocytesPro-inflammatory, can induce neuronal apoptosis. aai.org
IL-1βMicroglia/Monocytes, Brain Endothelial CellsPro-inflammatory. amegroups.orgaai.orgamegroups.cn
IL-6Brain Endothelial Cells, AstrocytesPro-inflammatory. amegroups.orgcsic.esamegroups.cn
IL-8Microglia/MonocytesChemoattractant for immune cells. aai.org
MCP-1Microglia/MonocytesChemoattractant for monocytes. aai.org
MIP-1βMicroglia/MonocytesChemoattractant for immune cells. aai.org

Microglial and Astrocyte Responses to Aβ1-40

Interaction with Tau Protein and Hyperphosphorylation

The interplay between Aβ and tau protein is a central element in the pathogenesis of AD, with evidence suggesting that Aβ acts upstream of tau pathology. Aβ1-40 is involved in this pathological cascade, although its role may differ from that of the more aggregation-prone Aβ1-42 isoform.

Aβ can induce the hyperphosphorylation of tau, a process that causes tau to detach from microtubules and form neurofibrillary tangles (NFTs), another hallmark of AD. This hyperphosphorylation is mediated by the activation of certain kinases, such as Glycogen Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). The accumulation of Aβ is thought to initiate a cascade that leads to the activation of these kinases, resulting in abnormal tau phosphorylation.

While much of the research has focused on the role of Aβ1-42 in driving tau pathology, Aβ1-40 also plays a part. The presence of Aβ can exacerbate tau-mediated toxicity, creating a vicious cycle that accelerates neurodegeneration. For instance, the loss of the tau gene in mouse models overexpressing mutant amyloid precursor protein (APP) has been shown to protect against the cognitive deficits observed in the parental strain, indicating that Aβ-induced toxicity is at least partially dependent on the presence of tau.

Mechanisms of Aβ1-40 Induced Tau Pathology

The amyloid cascade hypothesis posits that Amyloid-beta (Aβ) accumulation is a primary event in Alzheimer's disease (AD) that triggers subsequent pathologies, including the hyperphosphorylation and aggregation of the microtubule-associated protein Tau. sci-hub.se While extensive research has implicated the Aβ1-42 isoform as a potent initiator of Tau pathology, the role of Aβ1-40 is more ambiguous.

Studies have shown that Aβ1-42 directly promotes the cleavage, phosphorylation, and aggregation of Tau. In contrast, Aβ1-40 does not appear to induce this same cascade of pathological Tau modifications. In fact, research using P301S tau transgenic mice demonstrated that while intracerebral injection of Aβ1-42 exacerbated Tau pathology, Aβ1-40 did not increase total Tau or its phosphorylation at sites recognized by the PHF-1 antibody. Intriguingly, Aβ1-40 injection led to a significant decrease in Tau phosphorylation at the Serine 262 site. mdpi.com This finding is significant because phosphorylation at this specific site is considered neurotoxic; thus, Aβ1-40 may have a protective influence by helping to maintain Tau's normal function in microtubule stabilization. mdpi.com

The ratio of Aβ1-42 to Aβ1-40 is emerging as a critical determinant of toxicity. mdpi.com A high Aβ1-42/Aβ1-40 ratio is associated with the formation of more toxic Aβ oligomeric structures, which in turn drive Tau pathology. mdpi.com This suggests that the relative balance between these two Aβ isoforms is more important than the absolute amount of Aβ1-40 alone. Soluble Aβ oligomers are known to trigger Tau-dependent neurodegeneration, in part by inducing Tau hyperphosphorylation through the activation of protein kinases and the generation of oxidative stress. sci-hub.se

Table 1: Comparative Effects of Aβ1-40 and Aβ1-42 on Tau Pathology This table is interactive. You can sort and filter the data by clicking on the column headers.

Research Model Aβ Species Observed Effect on Tau Pathology Reference
P301S Transgenic Mice Aβ1-40 No change in total Tau or PHF-1 recognized phospho-tau; significant decrease in phosphorylation at Ser262.
P301S Transgenic Mice Aβ1-42 Induced Tau phosphorylation, cleavage, and aggregation.
3D Human Neuronal Cell Culture High Aβ1-42/Aβ1-40 ratio Generated more toxic Aβ oligomers that drive Tau pathology. mdpi.com
Tau-GFP Transgenic Flies Aβ1-40 No disruption of the cytoskeletal structure was observed.
Tau-GFP Transgenic Flies Aβ1-42 Caused significant disruption of the cytoskeletal structure.

Cross-Seeding Phenomena and Propagation

The propagation of amyloid pathology is thought to occur through a "prion-like" mechanism of templated misfolding, or seeding. Cross-seeding, where aggregates of one amyloidogenic protein induce the aggregation of another, is a key aspect of this process in diseases where multiple pathological proteins co-exist. mdpi.com

Aβ1-40 is involved in such interactions. Studies have shown that pre-formed Aβ aggregates can directly cross-seed the fibrillization of Tau. mdpi.com This interaction appears to be dependent on the specific conformation of Aβ, with the fibrillar form having a higher affinity for Tau than the monomeric Aβ1-40. mdpi.com This may be one reason why the more aggregation-prone Aβ1-42 is a more potent driver of Tau pathology. mdpi.com

The efficiency of cross-seeding is not always symmetrical, a concept known as a "cross-seeding barrier." For instance, Aβ fibrils can seed the aggregation of α-synuclein, but α-synuclein fibrils are more effective at promoting Aβ aggregation. rsc.org This indicates that specific structural compatibilities govern these interactions.

These phenomena are not restricted to endogenous proteins. Amyloids produced by bacteria, such as curli, have been demonstrated to cross-seed the aggregation of human peptides, including Aβ1-40, in a complex, concentration-dependent manner. rsc.org This finding suggests that exogenous factors, like chronic bacterial infections, could potentially play a role in initiating or accelerating amyloid diseases. Furthermore, cross-seeding between different Aβ variants can occur, with familial AD-associated mutant Aβ1-40 fibrils being able to template the aggregation of wild-type Aβ1-40, resulting in fibril polymorphs with altered cytotoxic properties.

Table 2: Aβ1-40 Cross-Seeding Interactions This table is interactive. You can sort and filter the data by clicking on the column headers.

Interacting Proteins Seeding Direction Outcome of Cross-Seeding Reference
Aβ1-40 and Tau Aβ seeds → Tau monomer Aβ fibrils can induce Tau fibrillization; Aβ1-40 has a lower affinity than Aβ1-42. mdpi.com
Aβ1-40 and α-synuclein α-synuclein seeds → Aβ1-40 monomer α-synuclein fibrils demonstrate higher efficiency in promoting Aβ aggregation than the reverse. rsc.org
Aβ1-40 and Bacterial Curli Curli seeds → Aβ1-40 monomer A complex, concentration-dependent effect on the fibrillogenesis of Aβ1-40 is exerted.
Mutant Aβ1-40 and Wild-Type Aβ1-40 Mutant seeds → WT monomer Mutant fibrils can template the structure of wild-type Aβ1-40, creating new fibril polymorphs with altered cytotoxicity.

Modulation of Neurogenesis and Neuronal Survival

Detrimental Effects on Hippocampal Neurogenesis

The generation of new neurons in the adult hippocampus, a process known as adult hippocampal neurogenesis (AHN), is vital for cognitive functions like learning and memory. mdpi.com A significant body of research demonstrates that AHN is impaired in AD, with Aβ accumulation identified as a primary culprit. mdpi.com

The neurotoxic effects of Aβ on AHN are mediated through several mechanisms. Aggregated forms of Aβ are particularly damaging to neural stem cells (NSCs) and their progeny. They can induce mitochondrial dysfunction within these cells, which in turn impairs their differentiation into mature neurons. This mitochondrial damage can lead to the degradation of essential transcription factors, such as Brain-Derived Neurotrophic Factor (BDNF), which are necessary for neuronal development.

Aβ also fosters a neuroinflammatory state by activating microglia, the brain's resident immune cells. mdpi.com This activation leads to the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), which create an environment hostile to the survival, proliferation, and integration of new neurons. Studies involving the direct injection of Aβ1-40 into the hippocampus have confirmed its capacity to cause significant neuronal loss, underscoring its detrimental impact on neuronal viability. oup.com

Table 3: Mechanisms of Aβ1-40's Detrimental Effects on Hippocampal Neurogenesis This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanism Effect on Neurogenesis Key Molecules Involved Reference
Mitochondrial Dysfunction Inhibits the differentiation of neural progenitor cells. KDM5A, BDNF, MEF2A
Neuroinflammation Reduces the proliferation, differentiation, and survival of newborn neurons. IL-1β, IL-6, TNF-α mdpi.com
Aβ Aggregation Diminishes the rate of neurogenesis and the survival of neuronal stem cells. Aggregated Aβ
Direct Toxicity Induces the loss of neurons in the hippocampus. Aβ1-40 oup.com

Potential Neurotrophic Roles of Soluble Aβ1-40

In a striking contrast to the toxicity of its aggregated state, the soluble, monomeric form of Aβ1-40 has been found to possess neuroprotective and potentially neurotrophic qualities. This functional duality underscores the critical importance of the peptide's aggregation state and concentration in determining its effect on neurons.

One of the primary neuroprotective functions identified for monomeric Aβ1-40 is its role as an antioxidant. It can prevent neuronal death resulting from oxidative damage by chelating transition metals such as copper and iron, thereby inhibiting the generation of harmful oxygen radicals. This protective antioxidant capacity is lost once Aβ1-40 aggregates.

Furthermore, research suggests that monomeric Aβ1-40 may actively support neuronal survival by activating intracellular signaling cascades like the PI3K-Akt pathway, which plays a crucial role in promoting both neurogenesis and neuronal differentiation. Studies have also demonstrated that soluble Aβ1-40 can offer complete protection against excitotoxicity induced by NMDA. These findings suggest that Aβ1-40 monomers may have a physiological, beneficial role in the brain, and that the pathological consequences of Aβ may stem not only from a gain of toxic function upon aggregation but also from a loss of this native, neurotrophic function.

Table 4: Neurotrophic and Neuroprotective Roles of Soluble Aβ1-40 This table is interactive. You can sort and filter the data by clicking on the column headers.

Aggregation State Observed Effect Proposed Mechanism Reference
Monomeric Aβ1-40 Neuroprotection against oxidative stress. Quenching of transition metal-mediated oxygen radicals.
Monomeric Aβ1-40 Protection against NMDA-induced toxicity. Activation of pro-survival pathways (e.g., PI3K-Akt).
Soluble Aβ1-40 Increased excitatory neurotransmission. Regulation of synaptic transmission.
Oligomeric/Aggregated Aβ1-40 Loss of neuroprotective activity. Conformational change and aggregation.

In Vitro and in Vivo Models for Aβ1 40 Research

Cell Culture Models for Mechanistic Studies

Cell-based models provide a controlled environment to investigate the specific cellular and molecular consequences of Aβ1-40 exposure. These systems are fundamental for high-throughput screening and detailed mechanistic inquiries.

Immortalized cell lines of neuronal and glial origin are workhorses in Aβ1-40 research due to their scalability and reproducibility. Human neuroblastoma SH-SY5Y cells, for instance, are frequently used to study Aβ1-40-induced neurotoxicity. Research has shown that while undifferentiated SH-SY5Y cells are relatively resistant, neuronally differentiated cells exhibit reduced viability when exposed to certain forms of amyloid beta, highlighting the importance of the cellular phenotype in modeling disease processes. Another study using the human glial cell line U87 demonstrated that Aβ1-40 and its N-terminal variants can induce cellular responses like calcium flux, suggesting a role for these peptides in neuroinflammation.

Endothelial cell lines, such as Hep-1, have been instrumental in studying the vascular effects of amyloid peptides. In one study, exposure of Hep-1 cells to fibrillar Aβ1-42 led to an increased production of Aβ1-40, revealing a potential feedback mechanism that could contribute to amyloid accumulation in blood vessels. Glioblastoma and neuroblastoma cells have also been used to demonstrate the role of the low-density lipoprotein receptor-related protein 1 (LRP1) in the endocytosis of Aβ.

Table 1: Selected Cell Lines in Aβ1-40 Research

Cell Line Cell Type Common Research Application Key Findings Related to Aβ1-40
SH-SY5Y Human Neuroblastoma Neurotoxicity, apoptosis studies Differentiated cells show vulnerability to amyloid beta-induced toxicity.
U87 Human Glial (Astrocyte) Neuroinflammation, receptor activation Aβ1-40 can induce calcium flux and chemotaxis.
Hep-1 Endothelial Vascular pathology, Aβ production Fibrillar Aβ1-42 can stimulate endogenous Aβ1-40 production.

| PC12 | Rat Pheochromocytoma | Aβ uptake mechanisms | Overexpression of LRP minireceptors enhances Aβ uptake. |

Primary cultures, derived directly from animal tissues, offer a higher degree of physiological relevance compared to immortalized cell lines. Rat and mouse cortical and hippocampal neurons are extensively used to model Aβ1-40 neurotoxicity. Studies using primary human cortical neurons have quantified Aβ1-40-mediated changes in neuronal morphology, such as reductions in branch point average distance from the cell body, providing a platform for phenotypic screening. The intoxication of rat primary neurons with Aβ1-40 serves as a common in vitro model for Alzheimer's disease, allowing for the analysis of endpoints like cell viability, lactate (B86563) dehydrogenase (LDH) release, and caspase activation.

Co-culture systems, which combine different cell types like neurons and glia, are crucial for studying the interplay between these cells in the context of Aβ pathology. Primary microglial cultures have been used to show that these immune cells of the brain can act as antigen-presenting cells for Aβ1-40, leading to T-cell activation and subsequent neuroinflammatory responses. Research using co-cultures of Aβ-reactive T cells and microglia demonstrated that Aβ1-40 stimulation leads to nitric oxide-dependent apoptosis of certain T cells, a process that could exacerbate neurotoxicity.

The interaction of Aβ1-40 with neuronal membranes is a critical event in its aggregation and toxicity cascade. Membrane mimic systems provide a simplified, cell-free environment to study these biophysical interactions. Liposomes, which are spherical vesicles composed of a lipid bilayer, are commonly used. Studies utilizing liposomes with a composition mimicking neuronal cells (e.g., a 4:1 molar ratio of phosphatidylcholine to phosphatidylglycerol) have helped to dissect the pathways of Aβ1-40-induced membrane disruption. These models have shown that Aβ1-40 can induce distinct membrane disruption pathways depending on its initial aggregation state.

Detergents like sodium dodecyl sulfate (B86663) (SDS) are also employed as membrane mimetics. researchgate.net Research has shown that low concentrations of SDS can induce a conformational change in Aβ1-40 from a largely unstructured state to a β-sheet-rich structure, which is characteristic of amyloid fibrils. researchgate.net At higher concentrations, near the critical micellar concentration, Aβ1-40 can rearrange to form an α-helical structure, demonstrating the profound influence of the lipid environment on peptide conformation. researchgate.net These systems are invaluable for understanding the initial steps of amyloid aggregation at the membrane surface.

Primary Cell Cultures and Co-cultures

Transgenic Animal Models

Transgenic animal models, primarily mice, that are genetically engineered to develop aspects of Alzheimer's-like pathology are essential for in vivo studies of Aβ1-40.

Many of the most widely used Alzheimer's disease mouse models overexpress the human amyloid precursor protein (APP) gene, often containing mutations linked to familial Alzheimer's disease (FAD). researchgate.net These mutations, such as the Swedish (K670N/M671L) or London (V717I) mutations, lead to increased production of Aβ peptides, including Aβ1-40. For example, the APPSL transgenic mouse model, which expresses human APP with both the Swedish and London mutations, shows an age-dependent increase in both Aβ1-40 and Aβ1-42, leading to plaque deposition starting at 3-6 months of age.

Other models, like the Tg2576 mouse, carry the Swedish double mutation and develop extracellular Aβ plaques around 12 months of age. researchgate.net Combining APP transgenes with mutations in the presenilin (PSEN) genes, which are components of the γ-secretase complex that cleaves APP, can accelerate pathology. For instance, crossing APP transgenic mice with PSEN1 transgenic mice significantly increases amyloid deposition. While these models have been instrumental, it is noted that the overexpression of APP can lead to the production of other APP fragments besides Aβ, which may introduce confounding factors. researchgate.net

Table 2: Common Rodent Models for Aβ1-40 Research

Model Name Key Genetic Features Primary Aβ-Related Pathology
APPSL Human APP with Swedish (K670N/M671L) and London (V717F) mutations. Age-dependent increase in Aβ1-40 and Aβ1-42; plaque deposition.
Tg2576 Human APP with Swedish (K670N/M671L) mutation. researchgate.net Overproduction of Aβ; extracellular plaques. researchgate.net
J20 Human APP with Swedish (K670N/M671L) and Indiana (V717F) mutations. Diffuse amyloid deposition; high hippocampal plaque load.
APP/PS1 Co-expression of mutant human APP and mutant human PSEN1. Accelerated and increased Aβ deposition.

| Tg-SwDI | Human APP with Swedish (K670N/M671L), Dutch (E693Q), and Iowa (D694N) mutations. | Elevated brain Aβ1-40 levels; prominent CAA. |

Cerebral Amyloid Angiopathy (CAA) is a condition characterized by the deposition of amyloid, predominantly Aβ1-40, in the walls of cerebral blood vessels. frontiersin.org Several transgenic mouse models have been developed that specifically recapitulate this aspect of Alzheimer's pathology. The ratio of Aβ1-40 to Aβ1-42 is a critical determinant of whether amyloid deposits primarily in the brain parenchyma or in the vasculature. frontiersin.org A high Aβ1-40/Aβ1-42 ratio generally favors the development of CAA.

For example, APPDutch mice, which express an APP mutation causing hereditary cerebral hemorrhage with amyloidosis-Dutch type, develop severe CAA due to a very high Aβ40/Aβ42 ratio. frontiersin.org The Tg-SwDI mouse model also exhibits elevated brain Aβ1-40 levels and is used to study Aβ1-40-induced cerebrovascular dysfunction. Studies comparing Tg-SwDI mice (with elevated Aβ1-40 only in the brain) to Tg2576 mice (with elevated Aβ1-40 in both brain and plasma) have helped to disentangle the relative contributions of central versus peripheral Aβ1-40 to vascular impairments. In tg-APPSWE mice, an age-dependent increase in the Aβ1-40/Aβ1-42 ratio within vascular amyloid deposits has been observed, indicating a key role for Aβ1-40 in the maturation of CAA lesions. researchgate.net These models are crucial for understanding the pathogenesis of CAA and for testing therapies aimed at clearing vascular amyloid.

Methodological Approaches for Characterizing Aβ1 40 Assembly and Interactions

Spectroscopic Techniques

Spectroscopy offers powerful, non-invasive tools to probe the conformational and dynamic properties of Aβ(1-40) in different environments.

NMR spectroscopy is a versatile technique that provides atomic-resolution information on the structure and dynamics of Aβ(1-40) in both its soluble (solution NMR) and aggregated (solid-state NMR) forms.

Solution-State NMR: This technique is instrumental in characterizing the structure of Aβ(1-40) monomers and early oligomers. Studies have shown that monomeric Aβ(1-40) is largely unstructured or in a random coil conformation in aqueous solutions. researchgate.net However, under certain conditions, such as in the presence of membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, it can adopt more structured conformations. Diffusion-ordered spectroscopy (DOSY), a solution NMR method, has been used to determine the molecular weight of Aβ(1-40) oligomers, identifying species greater than 100 kDa. uwec.edu Furthermore, saturation transfer difference (STD) NMR experiments can identify the specific chemical groups involved in the interactions between monomeric and oligomeric Aβ(1-40). uwec.edu The aggregation process can be monitored by observing the decrease in signal intensity of monomeric Aβ(1-40) over time as it incorporates into larger, NMR-invisible aggregates. 19F NMR has also been employed to resolve the formation of complex mixtures of oligomeric species.

Solid-State NMR (ssNMR): Due to the insoluble and non-crystalline nature of Aβ fibrils, ssNMR is a primary tool for their structural elucidation. pnas.org ssNMR studies have been fundamental in developing structural models of Aβ(1-40) fibrils. pnas.org These studies have revealed that in mature fibrils, residues 12–24 and 30–40 adopt β-strand conformations, forming parallel β-sheets through intermolecular hydrogen bonds. pnas.org The region between residues 25–29 forms a bend, bringing the two β-sheets into contact. pnas.org The N-terminal segment (residues 1-10) is typically found to be structurally disordered. pnas.org Multiple quantum (MQ) 13C NMR, a specific ssNMR technique, has provided direct evidence for an in-register parallel organization of β-sheets in Aβ(1-40) fibrils. pnas.org ssNMR can also probe the dynamics within the fibrils, identifying rigid and flexible regions. For instance, studies have shown that while the core of the fibril is rigid, the N-terminal domain remains flexible.

Table 1: Summary of NMR Findings on Aβ(1-40) Structure

Technique Sample State Key Findings

| Solution NMR | Monomers/Oligomers | - Monomeric Aβ(1-40) is largely a random coil. researchgate.net

  • Can characterize early, soluble oligomers. nih.gov
  • DOSY helps determine oligomer size. uwec.edu | | Solid-State NMR | Fibrils | - Provides atomic-level structural models of fibrils. pnas.org
  • Confirms parallel, in-register β-sheet organization. pnas.org
  • Identifies structured (residues 12-24, 30-40) and disordered (residues 1-10) regions. pnas.org |
  • Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides by measuring the differential absorption of left and right circularly polarized light. For Aβ(1-40), CD is particularly useful for monitoring conformational changes during aggregation.

    Freshly dissolved, monomeric Aβ(1-40) typically exhibits a CD spectrum characteristic of a random coil conformation, with a strong negative band around 198 nm. researchgate.net Upon incubation, as the peptide aggregates, a conformational transition to a β-sheet structure is observed. This is characterized by the appearance of a negative band around 215-220 nm. This transition from random coil to β-sheet is a hallmark of Aβ fibrillogenesis.

    CD spectroscopy has been used to study the influence of various factors on Aβ(1-40) conformation, such as interaction with metal ions and membranes. For example, the addition of copper ions can induce an increase in both β-sheet and α-helical content. scispace.com When interacting with lipid membranes, the peptide can adopt a mix of helical and β-sheet structures, with the final aggregated state being rich in β-sheets. The kinetics of these conformational changes can be followed over time, providing insights into the aggregation pathway. However, light scattering from large aggregates can sometimes complicate quantitative analysis of CD spectra in late-stage aggregation.

    Table 2: Secondary Structure Content of Aβ(1-40) Determined by CD Spectroscopy under Different Conditions

    Condition Predominant Secondary Structure Characteristic CD Signal
    Freshly Dissolved (Monomeric) Random Coil Minimum at ~198 nm researchgate.net
    Aggregated (Fibrillar) β-Sheet Minimum at ~215-220 nm
    In presence of SDS micelles α-Helix / β-Sheet mix Broad minima between 205 nm and 225 nm
    In presence of Cu2+ ions Increased α-Helix and β-Sheet Shift in spectral curve scispace.com

    Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation kinetics and interactions of Aβ(1-40). This is often achieved using extrinsic fluorescent probes like Thioflavin T (ThT) or by utilizing intrinsic fluorescence or specially labeled peptides.

    Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. acs.org This property makes it an excellent tool for monitoring the kinetics of Aβ(1-40) fibrillization in real-time. The resulting kinetic profiles are typically sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). acs.orgresearchgate.net This method is widely used to assess how different conditions or molecules affect the rate of aggregation. acs.org

    Intrinsic and Labeled Fluorescence: To study interactions in more detail, researchers use peptides labeled with fluorescent probes (e.g., BODIPY) or utilize the intrinsic fluorescence of tryptophan, if present in the sequence or introduced via mutation. Fluorescence Correlation Spectroscopy (FCS) can be used to study the hydrodynamic properties and size distribution of Aβ(1-40) aggregates at very low concentrations. researchgate.net Förster Resonance Energy Transfer (FRET) between labeled peptides can provide information about the proximity and interaction of Aβ(1-40) monomers during oligomerization. Supercritical angle fluorescence (SAF) spectroscopy has been applied to monitor the real-time interaction between Aβ(1-40) and supported lipid bilayers, revealing details about peptide adsorption and its effect on membrane integrity.

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or spin labels deliberately introduced into a molecule. In the context of Aβ(1-40), site-directed spin labeling (SDSL) is the most common approach.

    By introducing a stable nitroxide spin label at specific sites in the Aβ(1-40) sequence, EPR can provide information on:

    Local Dynamics and Structure: The EPR spectrum is sensitive to the rotational mobility of the spin label. Highly mobile labels indicate a disordered or flexible region, while restricted motion suggests a more ordered or buried environment. Studies on monomeric Aβ(1-40) have identified structured regions even in the pre-aggregated state.

    Inter-residue Distances: By using pairs of spin labels, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure distances between labeled sites in the range of ~1.5 to 8 nm. This has been used to probe the tertiary and quaternary structure of Aβ oligomers and fibrils.

    Metal Ion Binding: EPR is particularly useful for studying the coordination environment of paramagnetic metal ions like Cu(II) bound to Aβ(1-40). It has been used to demonstrate that Cu(II) binds to histidine residues in the N-terminal region of the peptide.

    Free Radical Generation: EPR has also been used to directly detect the generation of free radicals by Aβ(1-40), providing evidence for its role in inducing oxidative stress.

    EPR studies have revealed that monomeric Aβ(1-40) can exist in both a disordered and a more structured state, with ordered segments identified near residues 14–18, 29–30, and 38–40.

    Fluorescence Spectroscopy

    Microscopy Techniques

    Microscopy techniques provide direct visualization of the morphology and assembly of Aβ(1-40) aggregates, offering complementary information to spectroscopic methods.

    Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of samples at the nanometer scale. It is exceptionally well-suited for studying the morphological evolution of Aβ(1-40) aggregation in vitro, from early oligomers to mature fibrils, often in aqueous environments.

    AFM studies have successfully captured the entire aggregation pathway of Aβ(1-40). diva-portal.org Initially, small, spherical or globular oligomeric species are observed. These early structures can then be seen to associate into short, curvilinear protofibrils. diva-portal.org Over time, these protofibrils elongate and associate laterally to form the characteristic long, unbranched, and often twisted mature fibrils.

    High-speed AFM has enabled the real-time observation of fibril elongation, revealing dynamic processes at the growing ends of fibrils. AFM can also provide quantitative data on the dimensions (height and width) of different aggregate species. For instance, Aβ(1-40) protofilaments have been measured with heights of ~2.5–3 nm, which then bundle to form mature fibrils with heights of ~5.0–5.5 nm. The technique is also invaluable for studying the effects of inhibitors or promoters of aggregation by visualizing their impact on the morphology of the resulting aggregates.

    Table 3: Morphological Features of Aβ(1-40) Aggregates Observed by AFM

    Aggregate Type Morphological Description Typical Height/Diameter
    Oligomers Spherical, globular particles Variable, typically a few nanometers
    Protofibrils Short, curvilinear, beaded structures ~2.5 - 3.0 nm
    Mature Fibrils Long, linear, unbranched, often twisted filaments ~5.0 - 5.5 nm (bundled)

    Transmission Electron Microscopy (TEM)

    Transmission Electron Microscopy (TEM) is a pivotal technique for visualizing the morphology of Beta-Amyloid (Aβ) 1-40 aggregates. This method provides direct, high-resolution images of fibrillar structures, allowing for the characterization of their dimensions and assembly states.

    TEM analysis, often coupled with negative staining, reveals the ultrastructure of Aβ1-40 fibrils. These fibrils typically appear as long, unbranched filaments. Studies have consistently reported the diameter of these fibrils to be around 10 nm, with lengths that can extend over several micrometers. biorxiv.org The morphology can vary, with observations of both straight and twisted fibrils. For twisted fibrils, the helical pitch, or the distance of one full turn, has been measured to be approximately 460 Å. Some studies have also identified a periodic modulation in the width of fibrils, with periods ranging from 50 to 200 nm.

    The process of Aβ1-40 fibrillation can be monitored over time using TEM. At early time points, small, spherical or globular species, likely representing oligomers, are observed alongside the initial formation of fibrils. As incubation progresses, the proportion of mature, multi-filamentous bundled fibrils increases. The presence of certain factors, such as the molecular chaperone αB-crystallin or metal ions like Zn2+, can influence the observed morphology. For instance, αB-crystallin has been shown to affect the types of aggregates formed, while Zn2+ can lead to the formation of larger, denser, non-fibrillar aggregates and inhibit the appearance of typical elongated fibrils. biorxiv.org

    Scanning Transmission Electron Microscopy (STEM), a related technique, provides a unique capability to measure the mass-per-length (MPL) of individual filaments. This measurement is crucial for determining the number of Aβ1-40 molecules per unit length of the fibril, offering insights into the packing and hierarchical assembly of protofilaments. For Aβ1-40 fibrils formed under agitated conditions, the protofilament has been suggested to contain two molecular layers, whereas those formed under quiescent (still) conditions may contain three. MPL measurements have shown that Aβ1-40 protofilaments have approximately 2.1 monomeric subunits per 0.47 nm, which is the characteristic inter-strand spacing in a β-sheet. This quantitative data from STEM complements the morphological information from conventional TEM, providing strong constraints for building molecular models of the fibril structure.

    Table 1: Morphological Characteristics of Aβ1-40 Aggregates Observed by TEM

    Aggregate TypeObserved MorphologyTypical DimensionsReference
    Fibrils (General)Long, unbranched, straight or twisted filamentsDiameter: ~7-10 nm; Length: several micrometers
    Twisted FibrilsPeriodically modulated widthHelical Pitch: ~460 Å (46 nm); Width Modulation Period: 50-200 nm
    Protofilaments (from STEM)Fundamental building block of fibrilsMPL suggests 2-3 molecular layers per protofilament
    OligomersSpherical, globular speciesDiameter: 5-25 nm

    Cryo-Electron Microscopy (Cryo-EM)

    Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution three-dimensional (3D) structure of Aβ1-40 amyloid fibrils. By imaging fibrils embedded in vitreous ice, Cryo-EM avoids the artifacts associated with staining and dehydration, preserving the native structure. This technique has been instrumental in revealing the detailed molecular architecture of Aβ1-40 protofilaments and their arrangement within mature fibrils.

    Multiple studies have used Cryo-EM to reconstruct the 3D structure of Aβ1-40 fibrils, revealing a common cross-β architecture where β-strands run perpendicular to the fibril axis. Fibrils are typically polymorphic, meaning they can adopt various distinct structures even when formed under the same conditions. Despite this polymorphism, many Aβ1-40 fibrils are composed of two protofilaments that twist around each other in a left-handed helix.

    High-resolution Cryo-EM structures have elucidated the specific arrangement of the Aβ1-40 peptide within the protofilament. One study revealed a novel J-shaped protomer structure at 3.3 Å resolution. In another, structures from the brain leptomeninges of Alzheimer's disease patients were solved at 2.4 Å resolution, showing that the ordered core of the protofilament comprises residues D1-G38. Within these structures, residues H14-G37 adopt an extended conformation and pack in an anti-parallel fashion against the corresponding segment of the second protofilament in the pair. The N-terminal residues D1-H13 are seen to fold back onto other parts of their own chain.

    Table 2: Structural Parameters of Aβ1-40 Fibrils Determined by Cryo-EM

    Structural FeatureDescriptionResolution/ValueReference
    Overall StructureTypically composed of two protofilaments with a left-handed twist~8 Å to 2.4 Å
    Protomer ConformationJ-shaped, C-shaped, I-shaped, and extended conformations reported3.3 Å (J-shaped)
    Ordered CoreRegion of the peptide with a defined structureResidues D1-G38
    β-Sheet ArrangementAnti-parallel packing between protofilamentsResidues H14-G37
    Helical ParametersDescribes the twisting of the fibrilTwist: 179.2°, Rise: 2.454 Å
    Fibril PolymorphismExistence of multiple distinct fibril structuresAt least 12 morphologies identified in one study

    Biochemical and Biophysical Assays

    A variety of biochemical and biophysical assays are employed to characterize the assembly of Aβ1-40 from monomers into larger aggregates and to study its interactions with other molecules. These techniques provide quantitative data on the size, distribution, and stability of different Aβ species.

    Size-Exclusion Chromatography (SEC)

    Size-Exclusion Chromatography (SEC) is a fundamental technique used to separate Aβ1-40 aggregates based on their hydrodynamic volume. mdpi.com This method allows for the isolation and quantification of different species present in a sample, such as monomers, dimers, oligomers, and protofibrils. mdpi.com

    In SEC, a sample is passed through a column packed with a porous resin. mdpi.com Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time. mdpi.com This principle is used to separate Aβ1-40 species. For example, studies have used SEC to isolate stable Aβ1-40 dimers from monomers and higher-order aggregates. SEC can also be used to prepare monomeric Aβ1-40 solutions, which is a critical starting point for aggregation studies, by removing pre-existing "seed" aggregates.

    The elution profiles from SEC provide a snapshot of the aggregation state of an Aβ1-40 solution. Researchers have used SEC to demonstrate that different sample preparation methods can drastically influence the early stages of aggregation. For instance, SEC-purified Aβ1-40, which initially contains more monomers, has been shown to have a shorter lag time for oligomer formation compared to samples pre-treated with hexafluoroisopropanol. Combining SEC with other techniques, such as SDS-PAGE or immunoassays, allows for the detailed characterization of the separated fractions, confirming the size and nature of the Aβ species. mdpi.com For instance, SEC has been used to show that soluble extracts from human brains contain high molecular weight Aβ species that elute in the void volume of the column, corresponding to aggregates larger than 70 kDa.

    Table 3: Application of SEC in Aβ1-40 Assembly Analysis

    ApplicationKey FindingReference
    Isolation of OligomersSuccessfully separated stable, cross-linked Aβ1-40 dimers from monomers.
    Monitoring AggregationTracked the disappearance of monomeric Aβ1-40 and the parallel formation of protofibrils over time.
    Sample PreparationUsed to prepare aggregate-free monomer solutions for initiating aggregation experiments.
    Characterizing Brain ExtractsRevealed that ~80% of soluble Aβ species in AD brain extracts are high molecular weight (>70 kDa).

    Dynamic Light Scattering (DLS)

    Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. It works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. researchgate.net Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. researchgate.net This information is used to calculate the hydrodynamic radius (RH) and size distribution of the Aβ1-40 species in the sample.

    DLS is particularly useful for studying the early stages of Aβ1-40 aggregation, tracking the formation and growth of oligomers and protofibrils over time. Studies have used DLS to show that Aβ1-40 solutions can contain a mixture of species, including fibrils coexisting with oligomeric forms. The technique can detect the appearance of aggregates with Stokes radii ranging from 10 to 50 nm, which are characteristic of protofibrils.

    The results from DLS can be presented as an autocorrelation function (ACF), which provides information about the distribution of particle sizes. researchgate.net The decay of the ACF is related to the size of the aggregates; a rapid decay indicates the presence of small, fast-moving particles (like monomers), while a slower decay points to larger aggregates. researchgate.net Researchers have used DLS to compare the aggregation behavior of wild-type Aβ1-40 with its variants, demonstrating how specific amino acid mutations can affect oligomeric equilibria. researchgate.net DLS has also been employed to study the effect of cofactors, such as SDS micelles, on Aβ1-40 aggregation, confirming, for example, the formation of micelles with an RH of ~2.0 nm that can influence the aggregation pathway.

    Table 4: DLS Findings on Aβ1-40 Aggregation

    Study FocusKey ObservationMeasured Parameter (Example)Reference
    General Aggregation BehaviorFibrils and oligomeric species often coexist in solution.N/A
    Protofibril CharacterizationProtofibrils exhibit Stokes radii of 10-50 nm.Stokes Radius (RH)
    Effect of MutationsMutations at His6, His13, and His14 significantly affect oligomeric size distribution.Autocorrelation Function (ACF) researchgate.net
    Influence of MicellesConfirmed the formation of SDS micelles that promote aggregation.Hydrodynamic Radius (RH) ~2.0 nm for micelles

    Photo-Induced Cross-Linking of Unmodified Proteins (PICUP)

    Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) is a chemical method used to stabilize transient protein-protein interactions, making it highly suitable for studying the early, unstable oligomeric species of Aβ1-40. The technique involves the rapid, light-induced generation of free radicals that covalently cross-link proteins that are in close proximity.

    The standard PICUP procedure utilizes a photosensitizer, such as tris(bipyridyl)ruthenium(II) chloride ([Ru(bpy)3]2+), and an electron acceptor, like ammonium (B1175870) persulfate. Upon illumination with visible light, the excited photosensitizer initiates a series of reactions that ultimately generate tyrosyl radicals on the protein. These radicals can then react with other nearby amino acid side chains, forming covalent cross-links and effectively "freezing" the oligomeric structures present at that moment. The cross-linked products can then be analyzed by techniques like SDS-PAGE and Western blotting to determine the size distribution of the oligomers (e.g., dimers, trimers, tetramers).

    PICUP has been instrumental in demonstrating that Aβ1-40 forms a heterogeneous population of low-order oligomers (dimers to octamers) in the early stages of aggregation. It has helped to establish that these small, soluble oligomers are the initial building blocks in the fibrillogenesis pathway. The method's ability to capture transient species has provided crucial evidence for the existence and size distribution of oligomers that are difficult to detect with other methods due to their dynamic and non-covalent nature.

    Future Directions and Emerging Research Avenues for Aβ1 40

    Elucidating the Precise Role of Aβ1-40 vs. Aβ1-42 in Disease Mechanisms

    While both Aβ1-40 and Aβ1-42 are key peptides in Alzheimer's disease, they exhibit different characteristics and play distinct roles in its pathology. Aβ1-40 is the more abundant isoform, while Aβ1-42 is considered more neurotoxic and is the primary component of the amyloid plaques found in the brains of Alzheimer's patients. mdpi.com The ratio of Aβ1-42 to Aβ1-40 is a critical factor, with an increased ratio being a hallmark of familial Alzheimer's disease. However, this increase is often due to a significant decrease in Aβ1-40 levels, suggesting a more complex role for this peptide than previously thought.

    Some research even suggests a protective role for Aβ1-40. In animal studies, high levels of Aβ1-40 have been shown to inhibit the deposition of amyloid plaques. It is hypothesized that Aβ1-40 may compete with Aβ1-42 for binding sites on existing aggregates, thereby preventing further aggregation. Furthermore, Aβ1-40 does not appear to promote the phosphorylation of tau, a protein that forms neurofibrillary tangles, another hallmark of Alzheimer's. In contrast, Aβ1-42 is more prone to aggregation and is associated with increased neurotoxicity. biomolther.org The deposits of Aβ1-40 are primarily found in the cerebrovasculature, while Aβ1-42 is mainly located in the brain parenchyma. biomolther.org

    Table 1: Comparison of Aβ1-40 and Aβ1-42

    CharacteristicAβ1-40Aβ1-42
    AbundanceMore abundant Less abundant
    NeurotoxicityLess neurotoxic, potentially protective More neurotoxic
    AggregationLess prone to aggregation More prone to aggregation
    Plaque CompositionPrimarily found in cerebrovascular deposits biomolther.orgPrimary component of brain parenchymal plaques biomolther.org
    Role in Familial ADDecreased levels contribute to an increased Aβ1-42/Aβ1-40 ratio Increased levels and ratio to Aβ1-40 are pathogenic

    Understanding Strain-like Behavior and Polymorphism in Aβ1-40 Aggregates

    Aβ1-40 can form a variety of distinct amyloid structures, a phenomenon known as polymorphism. These different forms, or "strains," can have unique physical properties and stabilities. The existence of these strains may contribute to the variations seen in the pathology of Alzheimer's disease.

    Research has identified at least five different fibrillar aggregates of Aβ1-40, each with a unique profile of physical characteristics. These polymorphic forms can "breed true," meaning they can propagate their specific structure. The stability of these fibrils appears to be correlated with the extent of their β-sheet content. However, the packing of side chains outside of these β-sheet regions also plays a role in their stability and the differences between strains. The ability of a single peptide like Aβ1-40 to form multiple, stable amyloid structures is a key feature that distinguishes these aggregates from most naturally occurring proteins. This strain-like behavior is also a characteristic of prions, infectious proteins that can cause neurodegenerative diseases.

    Molecular Mechanisms of Aβ1-40 Propagation and Spreading

    The spread of Aβ pathology throughout the brain is a key aspect of Alzheimer's disease progression. Emerging evidence suggests that Aβ aggregates can propagate in a "prion-like" manner, where misfolded proteins can induce the misfolding of other, normally folded proteins. This self-propagating mechanism may underlie the progressive nature of the disease.

    Studies have shown that Aβ oligomers can be transferred from one neuron to another, potentially through direct cell-to-cell contact or via extracellular vesicles. This transfer is not limited to a specific isoform of Aβ, as different forms, including Aβ1-40, have been shown to move between cells. The accumulation of Aβ within cells, particularly the more aggregation-prone Aβ1-42, may promote this cell-to-cell transfer. The mechanisms of this spread are complex and can involve crossing the blood-brain barrier or being transported by other cells like astrocytes and microglia. Understanding these propagation mechanisms is crucial for developing therapies that can halt the spread of pathology.

    Development of Novel Mechanistic Targets for Intervention

    The growing understanding of Aβ1-40's role in Alzheimer's disease is opening up new avenues for therapeutic intervention. Novel strategies are being developed to target various aspects of Aβ pathobiology, from its production to its aggregation and clearance.

    One approach is to develop inhibitors of Aβ aggregation. For example, gold nanospheres have been shown to inhibit the aggregation of Aβ1-40. Other potential inhibitors include small peptides designed to interfere with the self-association of Aβ. Another promising strategy is immunotherapy, which uses antibodies to target and promote the clearance of Aβ. Some vaccines are being developed to target the C-terminal end of the Aβ1-40 peptide.

    Other novel targets include:

    Modulating Aβ production: This could involve targeting the enzymes that cleave the amyloid precursor protein (APP) to produce Aβ.

    Enhancing Aβ clearance: This could involve targeting the pathways responsible for removing Aβ from the brain, such as the low-density lipoprotein receptor-related protein 1 (LRP1).

    Targeting Aβ-interacting proteins: This could involve developing antagonists for proteins that bind to Aβ and contribute to its neurotoxicity.

    Table 2: Novel Therapeutic Targets for Aβ1-40

    TargetMechanism of ActionExamples
    Aggregation InhibitionPreventing the self-association of Aβ1-40 monomers into toxic oligomers and fibrils.Gold nanospheres, peptide inhibitors
    ImmunotherapyUsing antibodies to target and clear Aβ1-40 from the brain.Vaccines targeting the C-terminal of Aβ1-40
    Production ModulationInhibiting the enzymes (secretases) that produce Aβ from APP.Secretase inhibitors
    Clearance EnhancementPromoting the removal of Aβ1-40 from the brain via clearance pathways.Targeting LRP1
    Interaction AntagonismBlocking the interaction of Aβ1-40 with other proteins that contribute to its toxicity.Antagonists for Aβ-binding proteins

    Integration of Multi-Omics Data for Comprehensive Aβ1-40 Pathobiology

    To gain a more complete understanding of the role of Aβ1-40 in neurodegenerative diseases, researchers are increasingly turning to multi-omics approaches. This involves integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics, to create a more holistic picture of the complex biological processes involved.

    By combining these different datasets, researchers can identify novel biomarkers, therapeutic targets, and pathways related to Aβ1-40 pathobiology. For example, proteomic studies can identify proteins that interact with Aβ1-40, while genomic studies can identify genetic variations that influence Aβ1-40 levels or its effects. Metabolomic studies can reveal changes in metabolic pathways that are affected by Aβ1-40. This integrated approach has the potential to accelerate the development of more effective and personalized therapies for Alzheimer's disease and other neurodegenerative disorders.

    Q & A

    Q. What standardized protocols are recommended for handling and storing Beta-Amyloid (8-40) in experimental studies?

    Beta-Amyloid (8-40) requires stringent handling to prevent aggregation or degradation. Protocols include using cold-chain storage (e.g., -80°C lyophilized aliquots), reconstitution in hexafluoroisopropanol (HFIP) to dissolve fibrils, and validation via circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Experimental sections in peer-reviewed papers should explicitly describe these steps to ensure reproducibility .

    Q. How can researchers optimize in vitro assays to assess Beta-Amyloid (8-40) aggregation kinetics?

    Use thioflavin T (ThT) fluorescence assays under controlled pH (7.4) and ionic strength (e.g., PBS buffer) to monitor fibril formation. Include negative controls (e.g., scrambled peptide sequences) and validate results with transmission electron microscopy (TEM). Kinetic parameters (lag time, elongation rate) should be derived from triplicate experiments and fitted to nucleation-polymerization models .

    Q. What statistical methods are appropriate for analyzing Beta-Amyloid (8-40) dose-response relationships in cellular toxicity studies?

    Non-linear regression (e.g., log-dose vs. response curves) with software like GraphPad Prism is standard. Account for variability using ANOVA with post-hoc tests (Tukey’s HSD) and report confidence intervals. Raw data and statistical code must be archived in supplementary materials to facilitate peer review .

    Advanced Research Questions

    Q. How can conflicting hypotheses about Beta-Amyloid (8-40)’s role in Alzheimer’s pathogenesis be reconciled?

    Some studies implicate extracellular aggregates as neurotoxic, while others (e.g., Lund University’s work) suggest reduced secretion exacerbates intraneuronal accumulation. Design comparative experiments using SILK (stable isotope labeling kinetics) to track peptide turnover in vivo. Contrast secretion rates in transgenic models (e.g., APP/PS1 mice) with human CSF data, applying Bayesian meta-analysis to resolve discrepancies .

    Q. What methodologies are critical for validating Beta-Amyloid (8-40) interactions with tau protein in Alzheimer’s models?

    Employ co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) to quantify binding affinities. Use Förster resonance energy transfer (FRET) in primary neurons to map spatial interactions. Replicate findings across ≥3 independent cell lines and include knockout controls to confirm specificity .

    Q. How should researchers address variability in Beta-Amyloid (8-40) quantification across mass spectrometry platforms?

    Standardize sample preparation (e.g., immunodepletion of high-abundance proteins) and use isotope-labeled internal standards (e.g., 15N-Beta-Amyloid). Cross-validate results with orthogonal methods like ELISA and report coefficients of variation (CV) in supplementary tables. Inter-laboratory ring trials can harmonize protocols .

    Q. What experimental designs are recommended to study Beta-Amyloid (8-40)’s role in neuroinflammation?

    Use microglial cell lines (e.g., BV2) exposed to Beta-Amyloid (8-40) oligomers. Measure cytokine release (IL-1β, TNF-α) via multiplex assays and correlate with transcriptomic data (RNA-seq). Include TLR4 inhibitors to dissect signaling pathways. Spatial transcriptomics in brain slices can contextualize in vitro findings .

    Methodological and Reproducibility Considerations

    Q. How can researchers ensure reproducibility when reporting Beta-Amyloid (8-40) experimental data?

    Follow the ARRIVE 2.0 guidelines: detail peptide source (e.g., synthetic vs. recombinant), lot numbers, and purity (>95% by HPLC). Publish raw electrophoresis gels, microscopy images, and statistical scripts as supplementary files. Use RRIDs (Research Resource Identifiers) for antibodies and cell lines .

    Q. What strategies mitigate batch effects in longitudinal Beta-Amyloid (8-40) studies?

    Randomize sample processing order and include inter-batch controls. Apply ComBat or other batch-correction algorithms to proteomics data. Validate findings in a second cohort and disclose batch metadata in public repositories (e.g., Synapse) .

    Q. How should contradictory results from Beta-Amyloid (8-40) pharmacokinetic models be addressed?

    Compare model assumptions (e.g., one-compartment vs. multi-compartment systems) using Akaike information criterion (AIC). Validate predictions with in vivo PET imaging (e.g., Pittsburgh Compound B) and CSF sampling. Transparently report parameter uncertainties in sensitivity analyses .

    Ethical and Reporting Standards

    Q. What ethical considerations apply when using human-derived Beta-Amyloid (8-40) data from public cohorts like ADNI?

    Ensure compliance with data use agreements (DUAs) and anonymize participant identifiers. Disclose funding sources (e.g., NIH grants) and conflicts of interest. Cite original ADNI publications and share processed data via platforms like LONI .

    Q. How can researchers avoid bias when interpreting Beta-Amyloid (8-40) biomarker correlations?

    Pre-register hypotheses on platforms like Open Science Framework (OSF). Use blinded analysis for endpoint assessments and adjust for covariates (e.g., age, APOE4 status) in multivariate models. Report both unadjusted and adjusted p-values .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.